molecular formula C14H13ClN2O B11742071 7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one;hydrochloride CAS No. 209984-95-2

7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one;hydrochloride

Cat. No.: B11742071
CAS No.: 209984-95-2
M. Wt: 260.72 g/mol
InChI Key: WRZCJUBARVUBIY-UHFFFAOYSA-N
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Description

7-amino-5,7-dihydrobenzodDibenzazepines are characterized by two benzene rings connected by an azepine ring, which is an unsaturated seven-member heterocyclic compound with one nitrogen atom replacing a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5,7-dihydrobenzodbenzazepin-6-one;hydrochloride involves several steps. One efficient pathway includes the Fischer indole reaction of 2-nitrophenylacetyl acetoacetate with 1-benzyl-1-phenylhydrazine in acetic acid, delivering methyl 2-(1-benzyl-3-(2-nitrophenyl)-1H-indol-2-yl)acetate in 55% yield . This method is noted for its efficiency and cleanliness.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-amino-5,7-dihydrobenzodbenzazepin-6-one;hydrochloride undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzazepines.

Scientific Research Applications

7-amino-5,7-dihydrobenzodbenzazepin-6-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-amino-5,7-dihydrobenzodbenzazepin-6-one;hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-dibenzo[d,f][1,3]diazepin-6-one: Another dibenzazepine with similar structural features.

    (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one: A closely related compound with similar chemical properties.

Uniqueness

7-amino-5,7-dihydrobenzodbenzazepin-6-one;hydrochloride is unique due to its specific structural configuration and the presence of the hydrochloride group, which may influence its solubility and reactivity compared to other similar compounds.

Properties

CAS No.

209984-95-2

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one;hydrochloride

InChI

InChI=1S/C14H12N2O.ClH/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17;/h1-8,13H,15H2,(H,16,17);1H

InChI Key

WRZCJUBARVUBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N.Cl

Origin of Product

United States

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